molecular formula C17H26ClNO3 B5491615 ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride

ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride

Cat. No. B5491615
M. Wt: 327.8 g/mol
InChI Key: PCACNCSLEHBEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride, also known as MEPH or 4-MEPP, is a synthetic research chemical that belongs to the class of piperidine derivatives. It was first synthesized in 1969 by Boehringer Ingelheim, a German pharmaceutical company. MEPH has been widely used as a research chemical in various scientific studies due to its unique pharmacological properties.

Mechanism of Action

Ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride acts as a selective dopamine and norepinephrine reuptake inhibitor. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased stimulation and alertness. It also has a mild serotonergic effect, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects:
ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has been shown to increase locomotor activity and induce hyperactivity in animals. It has also been shown to increase heart rate and blood pressure in humans. ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has been studied for its potential to induce euphoria and enhance cognitive function.

Advantages and Limitations for Lab Experiments

Ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has several advantages as a research chemical, including its relatively low cost and availability. However, its use is limited by its potential for abuse and its lack of FDA approval for human use. ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride is also highly addictive and can cause severe side effects, including psychosis and cardiovascular complications.

Future Directions

There are several potential future directions for research on ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride. One area of interest is its potential as a treatment for depression and anxiety. Another area of interest is its potential as an anesthetic and pain reliever. Additionally, there is ongoing research on the potential risks and benefits of ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride use, including its potential for abuse and addiction. Further studies are needed to fully understand the pharmacological properties of ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride and its potential therapeutic applications.

Synthesis Methods

The synthesis of ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride involves the reaction between 1-(4-methylphenoxy)-2-chloropropane and piperidine-3-carboxylic acid ethyl ester hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified using various methods, including recrystallization and column chromatography.

Scientific Research Applications

Ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has been used extensively in scientific research for its potential therapeutic applications. It has been studied for its effects on the central nervous system, including its potential as a treatment for depression, anxiety, and addiction. ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has also been studied for its potential as a pain reliever and as an anesthetic.

properties

IUPAC Name

ethyl 1-[2-(4-methylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-3-20-17(19)15-5-4-10-18(13-15)11-12-21-16-8-6-14(2)7-9-16;/h6-9,15H,3-5,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCACNCSLEHBEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCOC2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2-(4-methylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride

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